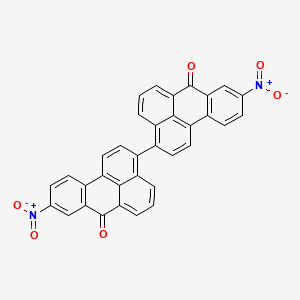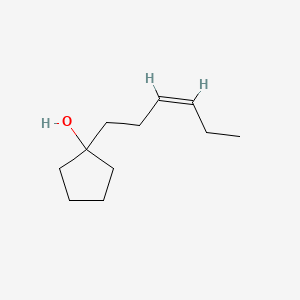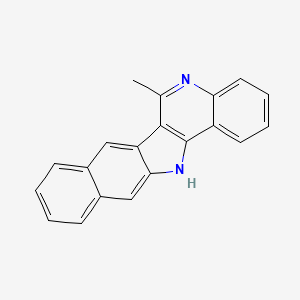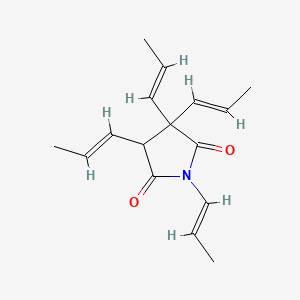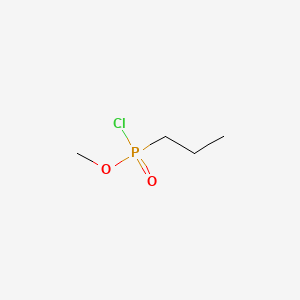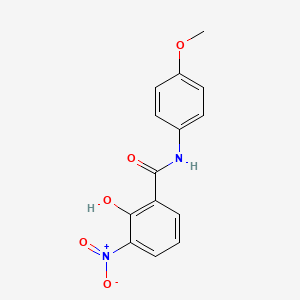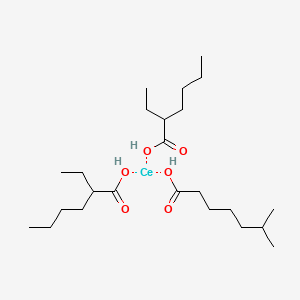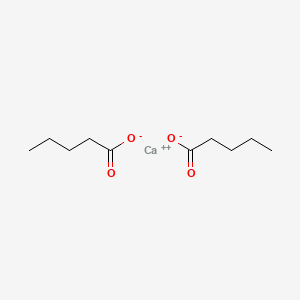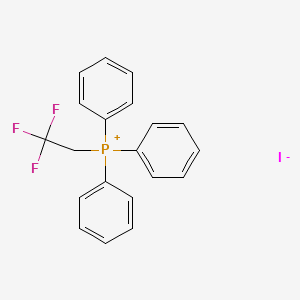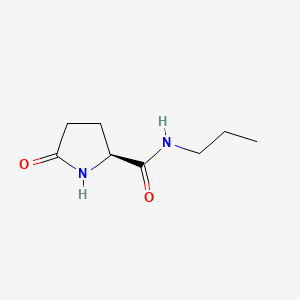
5-Oxo-L-propyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-propyl-L-prolinamide: is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.213 g/mol . It is also known by other names such as 5-Oxo-N-propyl-L-prolinamide and 2-Pyrrolidinecarboxamide, 5-oxo-N-propyl-, (2S)- . This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-propyl-L-prolinamide typically involves the reaction of L-proline with propylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-L-propyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted amides .
Scientific Research Applications
Chemistry: 5-Oxo-L-propyl-L-prolinamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It may be used in assays to investigate the activity of specific enzymes or to study protein-ligand binding .
Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 5-Oxo-L-propyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Oxo-L-prolyl-L-phenylanyl-4-hydroxy compound
- L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl
- L-Prolinamide, 5-oxo-L-prolyl-L-norvalyl
Comparison: Compared to these similar compounds, 5-Oxo-L-propyl-L-prolinamide is unique due to its specific substitution pattern and the presence of a propyl groupFor example, the presence of the propyl group may enhance its lipophilicity and membrane permeability, making it more suitable for certain biological assays or therapeutic applications .
Properties
CAS No. |
63155-83-9 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S)-5-oxo-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-9-8(12)6-3-4-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI Key |
VFKVIVDERFUZPW-LURJTMIESA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCNC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


